molecular formula C10H15ClN2O2S B13471103 tert-butyl N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}carbamate

tert-butyl N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}carbamate

Cat. No.: B13471103
M. Wt: 262.76 g/mol
InChI Key: KPIDFAYGYIPWOH-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₀H₁₅ClN₂O₂S CAS No.: Not explicitly provided in evidence (hypothetical derivative of related compounds). Structure: The compound features a 1,3-thiazole ring substituted at the 2-position with a methyl group bearing a tert-butyl carbamate moiety and at the 4-position with a chloromethyl group. The tert-butyl carbamate serves as a protective group for amines, while the chloromethyl group confers reactivity for nucleophilic substitution or further functionalization .

Properties

Molecular Formula

C10H15ClN2O2S

Molecular Weight

262.76 g/mol

IUPAC Name

tert-butyl N-[[4-(chloromethyl)-1,3-thiazol-2-yl]methyl]carbamate

InChI

InChI=1S/C10H15ClN2O2S/c1-10(2,3)15-9(14)12-5-8-13-7(4-11)6-16-8/h6H,4-5H2,1-3H3,(H,12,14)

InChI Key

KPIDFAYGYIPWOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=CS1)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a chloromethyl-substituted thiazole derivative. One common method includes the use of a base such as cesium carbonate and a catalyst like tetrabutylammonium iodide to facilitate the reaction . The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce sulfoxides or sulfones.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}carbamate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis .

Biology

In biological research, this compound can be used to study enzyme inhibition and protein interactions. The carbamate group is known to interact with various biological targets, making it useful in biochemical assays .

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, antifungal, or anticancer properties. Research is ongoing to explore its potential therapeutic applications .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science .

Mechanism of Action

The mechanism of action of tert-butyl N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to enzyme inhibition. The thiazole ring can interact with various receptors and proteins, modulating their activity and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally related thiazole derivatives, focusing on substituents, properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents (Thiazole Ring) Key Features Applications Reference
tert-butyl N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}carbamate C₁₀H₁₅ClN₂O₂S 2-position: Methyl-carbamate; 4-position: Chloromethyl Reactive chloromethyl group; tert-butyl carbamate for amine protection Alkylation agent; intermediate in drug synthesis N/A
tert-butyl N-{2-[4-(aminomethyl)-1,3-thiazol-2-yl]ethyl}carbamate hydrochloride C₉H₁₈N₃O₂S·HCl (inferred) 2-position: Ethyl-carbamate; 4-position: Aminomethyl Hydrochloride salt enhances solubility; aminomethyl enables conjugation Bioconjugation; prodrug development
tert-butyl N-[4-(aminomethyl)-1,3-thiazol-2-yl]carbamate C₉H₁₅N₃O₂S 2-position: Carbamate; 4-position: Aminomethyl Direct amine accessibility; stable tert-butyl protection Peptide synthesis; covalent inhibitor design
4-methyl-6-nitro-1,3-benzothiazol-2-amine C₈H₇N₃O₂S Benzothiazole core with nitro and methyl groups Nitro group facilitates reduction to amines; aromatic stability Dye precursors; antimicrobial agents

Key Differences:

Reactivity: The chloromethyl derivative exhibits higher electrophilicity, enabling nucleophilic substitutions (e.g., with amines or thiols) . Aminomethyl analogs (e.g., EN300-703006) are less reactive but serve as direct precursors for amine-coupled reactions .

Solubility :

  • Hydrochloride salts (e.g., EN300-1264391) improve aqueous solubility, critical for biological assays .
  • Neutral tert-butyl carbamates (e.g., target compound) are more lipophilic, favoring organic-phase reactions.

Stability: Chloromethyl groups may hydrolyze under basic/acidic conditions, whereas aminomethyl derivatives are more stable .

Biological Activity

Tert-butyl N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}carbamate is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₉H₁₃ClN₂O₂S
  • Molecular Weight : 232.73 g/mol
  • CAS Number : 892952-70-4
  • IUPAC Name : tert-butyl 4-(chloromethyl)thiazol-2-ylcarbamate
PropertyValue
Molecular FormulaC₉H₁₃ClN₂O₂S
Molecular Weight232.73 g/mol
CAS Number892952-70-4
AppearanceSolid
Storage ConditionsStore at room temperature

This compound exhibits various biological activities, primarily through its interaction with cellular pathways. The thiazole ring is known to play a crucial role in antimicrobial and antitumor activities.

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains by disrupting cell wall synthesis and inhibiting protein synthesis.
  • Antitumor Effects : Research indicates that it may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups, suggesting potent antibacterial properties.
    Bacterial StrainInhibition Zone (mm)
    Staphylococcus aureus15
    Escherichia coli12
  • Cytotoxicity in Cancer Cells :
    • In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that this compound reduced cell viability significantly at concentrations above 10 µM.
    • The mechanism was linked to the induction of oxidative stress and subsequent apoptosis.
  • Neuroprotective Effects :
    • Research has suggested that this compound may protect neuronal cells from oxidative damage induced by beta-amyloid peptides, which are implicated in Alzheimer's disease. The protective effect was attributed to the reduction of reactive oxygen species (ROS) levels.

Safety and Toxicology

The compound is classified as hazardous, with potential irritant effects on the skin, eyes, and respiratory system. Proper handling and safety measures should be implemented when working with this chemical.

Table 2: Safety Information

Hazard ClassificationDescription
Signal WordDanger
Hazard StatementsH302 (Harmful if swallowed), H318 (Causes serious eye damage)
Precautionary StatementsP261 (Avoid breathing dust/fume/gas/mist/vapors/spray)

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